5-Ethoxy-1H-indole-3-carboxylic acid
Overview
Description
5-Ethoxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including tryptophan and serotonin metabolites .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These interactions often involve electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole nucleus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent steps involve the ethylation of the indole nitrogen and carboxylation at the 3-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the Fischer indole synthesis for higher yields and purity, followed by efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions, particularly at the 2 and 3 positions of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: Formation of indole-quinones.
Reduction: Formation of 5-ethoxy-1H-indole-3-methanol.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
5-Ethoxy-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Potential use in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin.
5-Methoxyindole-3-carboxylic acid: Another indole derivative with similar structural features
Uniqueness: 5-Ethoxy-1H-indole-3-carboxylic acid is unique due to the presence of the ethoxy group at the 5-position, which may confer distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
5-ethoxy-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-7-3-4-10-8(5-7)9(6-12-10)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFSHMJXPBKVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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